Tert-butyl 2-hydroxyazepane-1-carboxylate
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Overview
Description
Tert-butyl 2-hydroxyazepane-1-carboxylate is an organic compound with the molecular formula C11H21NO3. It is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical compounds. The compound is characterized by its specific stereochemistry, which is crucial for ensuring the desired biological activity of the target molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxyazepane-1-carboxylate typically involves the protection of the azepane ring followed by hydroxylation. One common method includes the reaction of azepane with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. This is followed by hydroxylation using an appropriate oxidizing agent .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Tert-butyl 2-hydroxyazepane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects .
Comparison with Similar Compounds
- Tert-butyl 4-hydroxyazepane-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: Tert-butyl 2-hydroxyazepane-1-carboxylate is unique due to its specific stereochemistry, which is essential for its biological activity. Compared to similar compounds, it offers higher selectivity and potency in its applications, particularly in pharmaceutical synthesis.
Properties
IUPAC Name |
tert-butyl 2-hydroxyazepane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(12)13/h9,13H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMNPYZNPVXWGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441064 |
Source
|
Record name | tert-Butyl 2-hydroxyazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178172-34-4 |
Source
|
Record name | tert-Butyl 2-hydroxyazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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